4-Ethyl-5,6-dihydro-2-phenyl-4H-1,3-oxazin-5-one
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Overview
Description
4-Ethyl-5,6-dihydro-2-phenyl-4H-1,3-oxazin-5-one is a heterocyclic compound that features an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5,6-dihydro-2-phenyl-4H-1,3-oxazin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or distillation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5,6-dihydro-2-phenyl-4H-1,3-oxazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The oxazine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the oxazine ring.
Scientific Research Applications
4-Ethyl-5,6-dihydro-2-phenyl-4H-1,3-oxazin-5-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-5,6-dihydro-2-phenyl-4H-1,3-oxazin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-2-phenyl-5,6-dihydro-4H-1,3-thiazin-4-ol: This compound has a similar structure but contains a thiazine ring instead of an oxazine ring.
5,6-Dihydro-2H-pyran-2-ones: These compounds share some structural similarities and are used in similar applications.
Uniqueness
4-Ethyl-5,6-dihydro-2-phenyl-4H-1,3-oxazin-5-one is unique due to its specific oxazine ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
77580-75-7 |
---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-ethyl-2-phenyl-4H-1,3-oxazin-5-one |
InChI |
InChI=1S/C12H13NO2/c1-2-10-11(14)8-15-12(13-10)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI Key |
LCVMRAYJCCZJCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)COC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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